7-Nitrochroman
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-3,4-dihydro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTGFXBVKXJFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 7 Nitrochroman and Analogues
Regioselective and Stereoselective Synthesis Strategies for Nitrochromans
The precise control of substituent placement and stereochemistry is a cornerstone of modern organic synthesis. For nitrochromans, achieving regioselectivity, especially for the introduction of a nitro group at the C-7 position of the chroman scaffold, and controlling the stereochemistry at chiral centers are critical for accessing specific isomers with desired properties.
Organocatalytic Approaches for Chiral Nitrochromans
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a metal-free alternative that often provides high levels of stereocontrol. researchgate.netresearchgate.net These methods are particularly effective for the construction of chiral chroman frameworks.
A highly effective strategy for the asymmetric synthesis of polysubstituted chiral chromans involves the use of organocatalytic domino reactions. researchgate.netresearchgate.net The oxa-Michael-nitro-Michael cascade reaction, in particular, has been successfully employed for the synthesis of chiral nitrochromans with excellent enantioselectivities and diastereoselectivities. researchgate.net This reaction typically involves the reaction of a 2-hydroxynitrostyrene derivative with a nitroolefin, catalyzed by a chiral bifunctional organocatalyst, such as a squaramide or thiourea (B124793) derivative. researchgate.netacs.org
While direct examples for the synthesis of 7-nitrochroman using this method are not prevalent in the literature, the reaction of a 2-hydroxy-4-nitrostyrene with a suitable nitroalkene under organocatalytic conditions would be a plausible route to a this compound derivative. The catalyst plays a crucial role in activating both the nucleophile and the electrophile through hydrogen bonding interactions, thereby controlling the stereochemical outcome of the reaction.
A study on the squaramide-catalyzed domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins produced a variety of polysubstituted chiral chromans in moderate to good yields (up to 82%) and with excellent stereoselectivities (up to >20:1 dr and 99% ee). researchgate.net The proposed mechanism involves the activation of the nitroolefin by the squaramide catalyst, followed by the oxa-Michael addition of the hydroxyl group of the hydroxynitrostyrene. Subsequent intramolecular nitro-Michael addition affords the chiral chroman ring system. researchgate.net
Table 1: Organocatalytic Asymmetric Synthesis of Polysubstituted Chiral Chromans via Oxa-Michael-Nitro-Michael Domino Reaction researchgate.net
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Squaramide A | Toluene | 48 | 65 | 10:1 | 90 |
| 2 | Squaramide B | CH2Cl2 | 36 | 78 | 15:1 | 95 |
| 3 | Thiourea C | THF | 72 | 55 | 8:1 | 88 |
| 4 | Squaramide A | Dioxane | 48 | 72 | >20:1 | 99 |
This table is a representative example based on data for polysubstituted chromans, illustrating the potential of the methodology.
The diastereoselective synthesis of nitrochromans can be achieved through various strategies, including intramolecular cyclization reactions. For instance, an efficient and highly diastereoselective method for the construction of 3,3-disubstituted 3-nitro-4-chromanones has been reported. researchgate.netrsc.org This method involves an intramolecular Michael-type cyclization of α-nitro aryl ketones that contain an unsaturated ester unit. researchgate.netrsc.org The use of a catalytic amount of a base like potassium tert-butoxide (KOtBu) was found to be critical for achieving high diastereoselectivity. researchgate.netrsc.org Although this method yields chromanones, they can serve as versatile precursors for further transformations into other substituted chroman derivatives.
Another approach involves the diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones through the conjugate addition of curcumins to arylidenemalonates. beilstein-journals.org While not directly producing this compound, this cascade inter-intramolecular double Michael strategy highlights a pathway to highly functionalized chromene systems with excellent diastereoselectivity. beilstein-journals.org
Transition Metal-Mediated and Other Catalytic Methods
Transition metal catalysis offers a broad spectrum of reactions for the synthesis and functionalization of heterocyclic compounds. While specific examples for the direct synthesis of this compound are limited, related transformations suggest potential routes.
Transition metal-catalyzed nitration of C(sp2)-H bonds has become an attractive method for the synthesis of nitroaromatic compounds due to its high regioselectivity and functional group tolerance. researchgate.netrsc.org Palladium, rhodium, and copper catalysts have been employed for the directed ortho-C-H nitration of various aromatic and heteroaromatic compounds. researchgate.net A directing group on the substrate is often required to achieve high regioselectivity. For the synthesis of this compound, a chroman precursor with a suitable directing group at the C-8 or C-6 position could potentially be used to direct the nitration to the C-7 position.
Furthermore, nitration of aromatic compounds can be mediated by transition-metal nitrato-complexes. rsc.org For example, nitrato-complexes of zirconium(IV) and iron(III) have been used to nitrate (B79036) a range of aromatic compounds at room temperature. rsc.org Notably, the nitration of quinoline (B57606) with these reagents can be controlled to yield either 7-nitroquinoline (B188568) or 3-nitroquinoline, demonstrating the potential for regioselective nitration of heterocyclic systems. rsc.org This suggests that a similar approach could be explored for the regioselective nitration of the chroman ring.
Multicomponent and One-Pot Synthetic Procedures
Multicomponent reactions (MCRs) are highly efficient processes where three or more starting materials react in a single synthetic operation to form a complex product, incorporating most of the atoms of the reactants. beilstein-journals.orgmdpi.comrsc.org This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, solvent waste, and purification efforts.
A stereoselective method for the synthesis of 3,4-dihydro-7-nitrocoumarin derivatives has been developed via an isocyanide-based four-component reaction. academie-sciences.fr This reaction involves the condensation of 2-hydroxy-4-nitrobenzaldehyde, Meldrum's acid, and an isocyanide in the presence of an alcohol. academie-sciences.fr This one-pot procedure proceeds at room temperature without the need for a catalyst and provides the products in good yields. academie-sciences.fr Given the structural similarity between coumarins and chromans, this methodology could potentially be adapted for the synthesis of this compound analogues.
Table 2: Multicomponent Synthesis of 3,4-Dihydro-7-nitrocoumarin Derivatives academie-sciences.fr
| Entry | Alcohol | Time (h) | Yield (%) |
| 1 | Methanol | 24 | 85 |
| 2 | Ethanol | 24 | 82 |
| 3 | n-Propanol | 30 | 78 |
| 4 | Isopropanol | 36 | 75 |
This table is based on the synthesis of 3,4-dihydro-7-nitrocoumarin derivatives and suggests a potential route for related this compound structures.
Precursor Design and Transformations Leading to Nitrochromans
The synthesis of a target molecule is often highly dependent on the design and availability of suitable precursors. For this compound, a key precursor is a chroman ring substituted with a group at the 7-position that can be converted to a nitro group, or a precursor that allows for the regioselective introduction of the nitro group at the 7-position.
One common strategy for introducing a nitro group onto an aromatic ring is through electrophilic nitration. The direct nitration of chroman itself often leads to a mixture of isomers, with the 6-nitro derivative being the major product. Therefore, to achieve regioselective nitration at the 7-position, a pre-functionalized chroman is often necessary. For example, the synthesis of 7-hydroxychroman-4-one from resorcinol (B1680541) has been reported. researchgate.net The hydroxyl group at the 7-position could then potentially be converted to a nitro group through a series of chemical transformations.
Another approach involves the synthesis of chromene/chromane-type aryne precursors. acs.org These highly reactive intermediates can undergo various cycloaddition and nucleophilic addition reactions to generate structurally diverse substituted chromenes and chromanes with excellent regioselectivity. acs.org The synthesis of a 6,7-chromane aryne precursor, for instance, could provide a route to 7-substituted chromanes, which could then be further elaborated to introduce the nitro group.
The direct regioselective nitration of aromatic compounds can also be influenced by the choice of nitrating agent and catalyst. Zeolite catalysts have been shown to influence the regioselectivity of the nitration of toluene, favoring the formation of the para-isomer. google.comuncw.edu The use of such shape-selective catalysts could potentially be applied to the nitration of chroman to enhance the yield of the 7-nitro isomer.
Utilization of Nitroalkenes and Nitro-Activated Enynes as Key Building Blocks
Nitroalkenes are versatile building blocks in heterocyclic synthesis due to the electron-withdrawing nature of the nitro group, which activates the double bond for various nucleophilic attacks. nih.gov The reaction of salicylaldehyde (B1680747) derivatives with nitroalkenes is a common strategy for the synthesis of 3-nitrochromenes. mdpi.com For instance, the reaction of salicylaldehydes with β-nitrostyrenes in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can yield 3-nitrochromenes. mdpi.com While this method primarily leads to 3-nitro substitution, modifications in the starting materials and reaction conditions could potentially influence the regioselectivity towards other positions, although direct synthesis of this compound via this route is not prominently documented.
Nitro-activated enynes have also emerged as powerful synthons in asymmetric synthesis, allowing for the construction of complex cyclic systems. mdpi.com These compounds can undergo tandem addition and annulation reactions to form various heterocycles. iscientific.org While specific examples leading directly to this compound are scarce in the literature, the reactivity of nitro-activated enynes suggests their potential as precursors for constructing functionalized chroman rings.
Reactions Involving Salicylaldehyde Derivatives and Related Phenolic Precursors
The reaction of salicylaldehyde or its derivatives with various carbon nucleophiles is a cornerstone in the synthesis of the chroman skeleton. msu.edu For example, the Knoevenagel condensation of salicylaldehyde with active methylene (B1212753) compounds, followed by subsequent cyclization, is a well-established method for constructing chromene and chroman derivatives. msu.edu
A key approach involves the Pechmann condensation, which is widely used for the synthesis of coumarins (benzopyran-2-ones), structures closely related to chromans. This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. researchgate.net For instance, 7-hydroxycoumarins can be synthesized from resorcinol and a β-ketoester. researchgate.netpsu.edu Subsequent nitration of these 7-hydroxycoumarins can then introduce a nitro group onto the aromatic ring. scispace.com Although this leads to a coumarin (B35378) and not a chroman, it highlights the use of phenolic precursors for building the benzopyran core and the potential for subsequent nitration.
The synthesis of various substituted chroman-4-ones, which can be considered derivatives of the chroman core, often starts from phenolic precursors. These chroman-4-ones can then be further modified. researchgate.net
Nitration Reactions for the Introduction of the Nitro Group at Position 7
The introduction of a nitro group onto the aromatic ring of the chroman scaffold is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is a critical factor in obtaining the desired 7-nitro isomer.
Regioselectivity of Nitration in Chroman Systems
The position of nitration on the chroman ring is directed by the activating and directing effects of the substituents already present on the ring. The oxygen atom in the dihydropyran ring is an ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Therefore, in an unsubstituted chroman, nitration is expected to occur at the 6- and 8-positions.
To achieve nitration at the 7-position, the presence of other directing groups on the aromatic ring is necessary. For example, in the case of 7-hydroxy-4-methylcoumarin, nitration with a mixture of concentrated nitric acid and sulfuric acid at low temperatures yields a mixture of 6-nitro and 8-nitro derivatives, demonstrating the directing effect of the hydroxyl and methyl groups. scispace.com This suggests that starting with a chroman derivative that has appropriate substituents to direct the incoming nitro group to the 7-position is a key strategy. The use of zeolites as catalysts in nitration reactions has been shown to improve regioselectivity, favoring the para-isomer in many cases. chim.itcardiff.ac.uk This approach could potentially be applied to chroman systems to enhance the yield of the 7-nitro isomer.
Computational studies on the regioselectivity of electrophilic aromatic substitution reactions can also provide valuable insights into the most likely position of nitration in complex heterocyclic systems. acs.org
Considerations for Product Stability during Nitration
The stability of the chroman ring system under the harsh acidic conditions of nitration is a crucial consideration. The dihydropyran ring of the chroman can be susceptible to ring-opening or other side reactions in strong acidic media. mdpi.comresearchgate.net The choice of nitrating agent and reaction conditions must be carefully optimized to ensure the integrity of the chroman scaffold. Milder nitrating agents and conditions, such as the use of dinitrogen pentoxide in a non-acidic medium, might be necessary to avoid degradation of the starting material and product. nih.gov The use of solid acid catalysts like zeolites can also offer a milder alternative to traditional mixed acid nitrations, potentially improving the stability of the chroman ring. psu.eduresearchgate.net
Derivatization and Functionalization Strategies of the Nitrochroman Core
Once the this compound scaffold is obtained, the nitro group itself, as well as other positions on the ring, can be subjected to a variety of chemical transformations to generate a library of derivatives with diverse properties.
The nitro group is a versatile functional group that can be readily converted into other functionalities. A primary transformation is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as iron in the presence of an acid or catalytic hydrogenation. iscientific.org The resulting 7-aminochroman can then serve as a precursor for a wide range of further derivatizations, including acylation, alkylation, and diazotization reactions. For instance, the synthesis of 7-aminocoumarins from 7-hydroxycoumarins via a Smiles rearrangement has been reported, showcasing a potential route for introducing an amino group that can be analogous for chromans. nih.gov
Other positions on the chroman ring can also be functionalized. For example, the synthesis of various substituted chroman-4-ones has been reported, where modifications have been made at the 2-, 6-, and 8-positions. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been employed to introduce alkynyl groups at the 6-position of 3-nitro-2-(trifluoromethyl)-2H-chromenes, demonstrating the feasibility of such reactions on a nitro-substituted chromene core. nih.gov These strategies could potentially be adapted for the functionalization of the this compound skeleton.
Below is a table summarizing some of the potential derivatization reactions of the this compound core:
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| This compound | Fe, HCl or H₂, Pd/C | 7-Aminochroman | Reduction |
| 7-Aminochroman | Acyl chloride, base | 7-Acetamidochroman | Acylation |
| 7-Aminochroman | Alkyl halide, base | 7-(Alkylamino)chroman | Alkylation |
| This compound | Br₂, FeBr₃ | Bromo-7-nitrochroman | Halogenation |
Mechanistic Investigations of 7 Nitrochroman Reactivity and Reaction Pathways
Influence of the Nitro Group on the Electronic and Reactional Profile of Chromans
The presence of a nitro group (-NO2) at the 7-position of the chroman ring profoundly alters its electronic and chemical properties. As a potent electron-withdrawing group, the nitro moiety significantly reduces the electron density of the aromatic ring through both inductive and resonance effects. nih.gov This deactivation of the benzene (B151609) ring makes it less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic attack. nih.govmdpi.com
The orientation of the nitro group relative to the chroman backbone has a critical effect on the electronic transport properties of the molecule. rsc.org This electronic modulation is key to understanding the reactivity of 7-nitrochroman in various chemical transformations. The strong electron-withdrawing nature of the nitro group makes the molecule susceptible to reactions with nucleophiles or single-electron transfer processes. nih.gov
Nucleophilic Addition Reactions of Nitrochromans and Nitrochromenes
Nucleophilic addition reactions are a cornerstone of nitrochroman and nitrochromene chemistry, providing pathways to a diverse array of functionalized chroman derivatives. arkat-usa.org The electron-deficient nature of the nitro-substituted ring system makes it an excellent substrate for such reactions. nih.gov
Conjugate Additions to Unsaturated Nitrochroman Systems (e.g., 3-Nitro-2H-chromenes)
Unsaturated nitrochroman systems, particularly 3-nitro-2H-chromenes, are valuable intermediates in the synthesis of various chroman derivatives due to their susceptibility to conjugate addition reactions. arkat-usa.org These reactions involve the addition of a nucleophile to the β-carbon of the α,β-unsaturated nitroalkene system within the chromene ring.
A variety of nucleophiles, including carbonyl compounds, can participate in these conjugate additions. arkat-usa.org For instance, the reaction of aldehydes and ketones with 3-nitro-2H-chromenes can be efficiently catalyzed by bases, leading to the formation of trans-3-nitro-4-substituted chromanes with high diastereoselectivity. arkat-usa.orgdoaj.org The reaction mechanism often involves the formation of an enamine intermediate from the carbonyl compound, which then attacks the electron-deficient chromene. arkat-usa.org
Furthermore, the reaction of 3-nitro-2H-chromenes with stabilized azomethine ylides can proceed via a Michael addition/Mannich reaction sequence to yield complex chromeno[3,4-c]pyrrolidines. mdpi.comnih.gov The stereochemical outcome of these reactions can often be controlled by reaction conditions such as temperature and solvent. mdpi.com
Organocatalyzed Michael Additions Involving Nitrochromans
Organocatalysis has emerged as a powerful tool for effecting asymmetric Michael additions involving nitro-substituted chromans and related structures. beilstein-journals.org Chiral secondary amines, such as proline and its derivatives, are frequently employed as catalysts. arkat-usa.orgarkat-usa.org These catalysts activate α,β-unsaturated aldehydes and ketones through the formation of an iminium ion, lowering the LUMO and facilitating nucleophilic attack. arkat-usa.org
In the context of nitrochromans, organocatalytic Michael additions provide a route to highly functionalized and enantiomerically enriched products. For example, the conjugate addition of nitroalkanes to 2H-chromene-3-carbaldehydes can be catalyzed by various amines, with prolinol triethylsilyl ether showing notable efficacy. arkat-usa.org While these reactions often exhibit excellent diastereoselectivity, achieving high enantioselectivity can be challenging. arkat-usa.org The mechanism of these reactions is thought to involve the formation of an enamine from the aldehyde and the organocatalyst, which then adds to the nitroalkene. researchgate.net
Reduction Chemistry of the Nitro Moiety and Chroman Ring
The reduction of the nitro group and modifications to the chroman ring system are crucial transformations in the synthesis of biologically active and structurally diverse chroman derivatives.
Selective Reduction of Nitro Groups to Amino or Hydroxylamino Derivatives
The reduction of the nitro group in this compound to an amino group (7-aminochroman) is a synthetically valuable transformation, as aromatic amines are important precursors for many pharmaceuticals and other functional materials. niscpr.res.injsynthchem.comyoutube.com This conversion dramatically alters the electronic properties of the substituent, changing it from a strong deactivator to a strong activator for electrophilic aromatic substitution. masterorganicchemistry.com
A variety of reagents can be employed for the selective reduction of aromatic nitro groups. wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and effective method. masterorganicchemistry.comcommonorganicchemistry.com Another widely used approach involves the use of metals such as iron, tin, or zinc in an acidic medium. youtube.commasterorganicchemistry.comcommonorganicchemistry.com These methods are often chemoselective, allowing for the reduction of the nitro group in the presence of other reducible functional groups. niscpr.res.inscispace.com For instance, systems like zinc powder with hydrazine (B178648) glyoxylate (B1226380) can selectively reduce aromatic nitro compounds at room temperature. niscpr.res.in
The reduction can also be controlled to yield hydroxylamino derivatives. This can be achieved using reagents like zinc metal in aqueous ammonium (B1175870) chloride or through electrolytic reduction. wikipedia.org
Reductions Affecting the Chroman Ring System
Reductive processes can also be directed towards the chroman ring itself, particularly in substituted derivatives like 2-hydroxychromans. The stereochemical outcome of these reductions is highly dependent on the nature of the reducing agent and the substitution pattern of the chroman ring. nih.gov
For example, the reduction of C5-substituted 2-hydroxychromans can yield either 2,4-cis-chromans or 2,4-trans-chromans with high selectivity depending on the size of the silane (B1218182) reductant used. nih.gov Larger silanes like triisopropylsilane (B1312306) (i-Pr3SiH) favor the formation of the cis isomer, while the smaller phenylsilane (B129415) (PhSiH3) leads to the trans product. nih.gov This stereoselectivity is rationalized by a Curtin-Hammett kinetic situation where the hydride is delivered to different conformations of an intermediate oxocarbenium ion. nih.gov The presence of a substituent at the 5-position is crucial for achieving high trans-selectivity with PhSiH3. nih.gov Such stereoselective reductions are important for controlling the relative stereochemistry in the synthesis of bioactive natural products containing the chroman substructure. nih.gov
Cycloaddition Reactions Involving Nitrochromans
While specific studies on this compound are limited, the reactivity of analogous 3-nitro-2H-chromenes provides a strong basis for understanding the cycloaddition potential of the 7-nitro isomer. The electron-deficient nature of the double bond in the pyran ring, conjugated with the nitro group, makes these compounds excellent dienophiles and dipolarophiles in various cycloaddition reactions.
One of the most explored areas is the [3+2] cycloaddition , a powerful method for constructing five-membered heterocyclic rings. nih.govrsc.org For instance, 3-nitro-2H-chromenes react with nitrones, which are 1,3-dipoles, to yield complex isoxazolidine (B1194047) structures. These reactions can be catalyzed by Lewis acids to control diastereoselectivity. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular mechanisms of these reactions. rsc.orgresearchgate.net These studies suggest that the reaction proceeds via a concerted, asynchronous transition state. The regioselectivity is governed by the electronic properties of both the nitrone and the nitrochromene. rsc.org
Domino reactions , which involve a cascade of intramolecular reactions, have also been developed using nitrochromenes as starting materials. For example, a domino oxa-Michael-nitro-Michael reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins, catalyzed by a squaramide organocatalyst, affords highly functionalized chiral chromans with excellent diastereo- and enantioselectivities. nih.gov This type of reaction highlights the versatility of the nitrochromene scaffold in rapidly building molecular complexity.
Furthermore, [3+3] cycloaddition reactions have been reported between nitrones and donor-acceptor cyclopropanes, leading to the formation of tetrahydro-1,2-oxazine rings. nih.gov The diastereoselectivity of these reactions can be high, often favoring the trans relationship between substituents at the C3 and C6 positions of the newly formed ring. nih.gov
The following table summarizes representative cycloaddition reactions involving nitrochromene derivatives, which are expected to be analogous for this compound systems.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Findings | Reference |
| [3+2] Cycloaddition | 3-Nitro-2H-chromene, Nitrone | Lewis Acid (e.g., B(C6F5)3) | Isoxazolidine | High diastereoselectivity, complementary to transition-metal catalysis. | nih.gov |
| Domino Reaction | 2-Hydroxynitrostyrene, trans-β-Nitroolefin | Squaramide | Chiral Chromans | Excellent diastereo- and enantioselectivities. | nih.gov |
| [3+3] Cycloaddition | Spirocyclopropyl oxindole, Nitrone | Lewis Acid (e.g., Ni(OTf)2) | Tetrahydro-1,2-oxazine | High trans diastereoselectivity. | nih.gov |
Transformations and Reactivity of Nitrochroman-4-one Derivatives
The presence of the carbonyl group at the 4-position and the nitro group at the 7-position makes This compound-4-one (B1589937) a versatile substrate for various chemical transformations. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon and the aromatic ring, making them susceptible to nucleophilic attack.
Nucleophilic addition to the carbonyl group is a fundamental reaction of this compound-4-one. rsc.orgyoutube.com A wide range of nucleophiles, including organometallic reagents like Grignard and organolithium reagents, can add to the carbonyl carbon to form tertiary alcohols after acidic workup. mdpi.com The mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which is then protonated. anu.edu.au
Analogous to thiochromones, where the sulfur atom's lone pair delocalization makes them less reactive than chromones, the nitro group in this compound-4-one is expected to significantly influence reactivity. nih.gov Copper-catalyzed 1,4-conjugate addition of Grignard reagents to thiochromones has been shown to be an effective method for forming C-C bonds, suggesting that similar reactivity could be explored for this compound-4-one derivatives where the aromatic ring acts as part of a conjugated system. nih.gov
The synthesis of derivatives via the functionalization of a pre-existing chroman-4-one is a common strategy. For instance, 7-hydroxychroman-4-one can be synthesized from resorcinol (B1680541) and subsequently functionalized. nih.govnih.gov A similar approach could be envisioned for preparing derivatives of this compound-4-one, potentially starting from a nitrated precursor.
The reactivity of the aromatic ring in this compound-4-one is also of interest. The strong electron-withdrawing effect of the nitro group facilitates nucleophilic aromatic substitution (SNA_r) reactions, a pathway not typically observed in unsubstituted chromanones.
The table below outlines potential transformations of this compound-4-one based on the known reactivity of related compounds.
| Transformation | Reagent | Product Type | Mechanistic Notes |
| Nucleophilic Addition | Grignard Reagent (R-MgX) | Tertiary Alcohol | Attack at the carbonyl carbon followed by protonation. mdpi.comnih.gov |
| Reduction | Sodium Borohydride (NaBH4) | Secondary Alcohol | Hydride attack on the carbonyl carbon. |
| Wittig Reaction | Phosphonium Ylide (Ph3P=CHR) | Alkene | Formation of a new carbon-carbon double bond at the 4-position. |
| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO-) | Substituted Chroman-4-one | The nitro group activates the ring for nucleophilic attack. |
Elucidation of Reaction Intermediates and Transition States in Nitrochroman Syntheses and Transformations
Understanding the transient species—reaction intermediates and transition states—is crucial for optimizing reaction conditions and controlling product selectivity in the synthesis and transformations of this compound.
Computational chemistry , particularly DFT, has become an indispensable tool for modeling reaction pathways. These calculations can provide detailed geometries and energies of intermediates and transition states, offering insights that are often difficult to obtain experimentally. For cycloaddition reactions involving nitrochromenes, computational studies have helped to rationalize the observed regio- and stereoselectivity by analyzing the frontier molecular orbitals (HOMO-LUMO) of the reactants. rsc.orgresearchgate.net For example, in the [3+2] cycloaddition of nitrones to nitroalkenes, the reaction is often under the control of the local interaction between the electrophilically activated carbon of the nitrovinyl group and the nucleophilically activated atom of the dipole. researchgate.net
Spectroscopic techniques are vital for the direct or indirect observation of reaction intermediates. rsc.org Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used to identify and characterize stable intermediates or products derived from them. rsc.org For highly reactive, short-lived intermediates, advanced techniques like time-resolved spectroscopy may be necessary. For instance, in enzymatic reactions, specific spectroscopic markers of heme intermediates in cytochrome P450 have been identified, showcasing the power of these methods. A similar approach could be applied to study the mechanism of reactions involving this compound, potentially allowing for the detection of key intermediates.
The synthesis of nitrochromenes often proceeds through a Henry reaction, followed by cyclization. The intermediates in these multi-step syntheses can sometimes be isolated or trapped, providing valuable mechanistic information. The study of the reaction kinetics can also provide evidence for the nature of the rate-determining step and the intermediates involved.
The following table summarizes the approaches used to study intermediates and transition states in reactions analogous to those of this compound.
| Approach | Technique/Method | Information Gained | Relevance to this compound |
| Computational Chemistry | Density Functional Theory (DFT) | Geometries and energies of intermediates and transition states, reaction pathways, selectivity prediction. researchgate.net | Elucidation of cycloaddition and nucleophilic addition mechanisms. |
| Spectroscopy | NMR, Mass Spectrometry | Structural characterization of stable intermediates and products. rsc.org | Identification of intermediates in synthesis and transformations. |
| Kinetic Studies | Reaction rate measurements | Determination of rate-determining steps and reaction order. | Understanding the factors that control the reaction speed. |
Advanced Spectroscopic and Structural Characterization of 7 Nitrochroman Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. uobasrah.edu.iqresearchgate.net By analyzing the chemical environment of NMR-active nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular skeleton and substituent placement can be constructed.
¹H NMR, ¹³C NMR, and 2D NMR Techniques
The analysis of 7-Nitrochroman derivatives relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. uobasrah.edu.iq
¹H NMR Spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical chroman skeleton, the aliphatic protons on the dihydropyran ring (at positions 2, 3, and 4) will appear in a distinct region of the spectrum compared to the aromatic protons. The presence of an electron-withdrawing nitro group at the 7-position significantly influences the chemical shifts of the aromatic protons. Protons ortho and para to the nitro group are expected to be deshielded and resonate at a lower field (higher ppm values) compared to those in an unsubstituted chroman. For instance, in related 7-substituted 2,2-dimethylchroman-4-ones, the aromatic protons exhibit predictable coupling constants, with J₅,₆ typically around 8.0-8.8 Hz and J₆,₈ around 1.0-2.4 Hz, which helps in assigning their positions. nih.gov
¹³C NMR Spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the electronic effects of substituents. The carbon atom attached to the nitro group (C-7) is expected to show a significant downfield shift. In related nitro-substituted coumarin (B35378) derivatives, such as 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one, the carbon atoms of the coumarin moiety are well-resolved and can be assigned using 2D techniques. scispace.com For substituted chroman-4-ones, a good correlation between substituent effects and the chemical shifts of para-carbons has been observed, which can be a useful predictive tool. nih.gov
2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for assembling the complete molecular structure.
COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing the connectivity of the aliphatic protons in the chroman ring and for assigning the relative positions of the aromatic protons.
HSQC experiments correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Disclaimer: The following data is predicted based on the analysis of structurally similar compounds, including 7-substituted chroman-4-ones and nitroaromatic compounds. Actual experimental values may vary.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |
| H-2 | ~4.3 | ~65 | t | |
| H-3 | ~2.0 | ~23 | m | |
| H-4 | ~2.9 | ~28 | t | |
| H-5 | ~7.0 | ~128 | d | |
| H-6 | ~8.0 | ~118 | dd | Deshielded by nitro group |
| H-8 | ~8.1 | ~117 | d | Deshielded by nitro group |
| C-2 | - | ~65 | - | |
| C-3 | - | ~23 | - | |
| C-4 | - | ~28 | - | |
| C-4a | - | ~120 | - | |
| C-5 | - | ~128 | - | |
| C-6 | - | ~118 | - | |
| C-7 | - | ~145 | - | Carbon attached to NO₂ group |
| C-8 | - | ~117 | - | |
| C-8a | - | ~158 | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. triprinceton.orguni-siegen.de These techniques are particularly effective for identifying key functional groups.
Analysis of Characteristic Functional Group Vibrations
For this compound, the most prominent vibrational signatures are associated with the nitro group and the chroman ring system.
Nitro Group (NO₂) Vibrations: The nitro group gives rise to two very strong and characteristic stretching vibrations in the IR spectrum. researchgate.net
Asymmetric stretch (ν_as(NO₂)): Typically observed in the range of 1500-1560 cm⁻¹.
Symmetric stretch (ν_s(NO₂)): Usually found between 1300-1370 cm⁻¹. In the Raman spectrum, the symmetric stretch is often more intense than the asymmetric one. nih.gov For example, in 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one, these bands appear at 1526 cm⁻¹ and 1324 cm⁻¹. scispace.comresearchgate.net
Chroman Ring Vibrations: The chroman structure exhibits several characteristic vibrations:
Aromatic C-H stretching: These appear above 3000 cm⁻¹.
Aliphatic C-H stretching: These are found just below 3000 cm⁻¹.
Aromatic C=C stretching: These occur in the 1450-1600 cm⁻¹ region and can sometimes overlap with the nitro group vibrations.
C-O-C stretching: The aryl-alkyl ether linkage of the chroman ring gives rise to stretching vibrations, typically in the 1200-1270 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
IR and Raman spectroscopy are complementary techniques. libretexts.orghoriba.com Vibrations that are strong in the IR spectrum (those with a large change in dipole moment) may be weak in the Raman spectrum, and vice versa for vibrations involving a significant change in polarizability. triprinceton.org This complementarity ensures a more complete vibrational analysis.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Technique | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman | Medium-Weak |
| Aliphatic C-H stretch | 2850 - 2960 | IR, Raman | Medium |
| Nitro (NO₂) asymmetric stretch | 1500 - 1560 | IR | Strong |
| Nitro (NO₂) symmetric stretch | 1300 - 1370 | IR, Raman | Strong (IR), Medium-Strong (Raman) |
| Aromatic C=C stretch | 1450 - 1600 | IR, Raman | Medium-Strong |
| Aryl-Alkyl C-O-C stretch | 1200 - 1270 | IR | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. pacificbiolabs.com This technique is particularly sensitive to the presence and extent of conjugated π-electron systems. utoronto.ca
The position of the maximum absorption (λ_max) is sensitive to the solvent polarity. msu.edu Generally, for π → π* transitions, an increase in solvent polarity leads to a small bathochromic (red) shift. For related compounds like 7-hydroxycoumarin, solvatochromic effects have been studied, showing that the electronic transitions are indeed influenced by the solvent environment. researchgate.net The presence of the nitro group in this compound is expected to cause a significant bathochromic shift compared to unsubstituted chroman due to the extension of conjugation and the possibility of intramolecular charge transfer.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which helps in confirming its molecular formula, and offers structural information through the analysis of fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the elemental composition.
The fragmentation of the molecular ion upon ionization (e.g., by electron impact) provides clues about the molecule's structure. Common fragmentation pathways for nitroaromatic compounds include:
Loss of the nitro group as NO₂ (a loss of 46 mass units).
Loss of NO (a loss of 30 mass units) followed by rearrangement.
Cleavage of the dihydropyran ring. The ether linkage can be a site of initial cleavage. Analyzing these fragmentation patterns helps to piece together the structure of the parent molecule.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org By diffracting X-rays off a single crystal of the compound, one can calculate the electron density map and thereby determine the precise positions of all atoms in the molecule and in the crystal lattice. nih.govyoutube.com
While no specific X-ray crystal structure for this compound is publicly available in the searched databases, a crystallographic analysis would provide invaluable information, including:
Bond lengths and bond angles: Confirming the geometry of the chroman and nitro groups.
Conformation: Determining the puckering of the dihydropyran ring.
Planarity: Assessing the dihedral angle between the nitro group and the benzene (B151609) ring, which is influenced by steric factors and affects electronic conjugation.
Intermolecular interactions: Revealing how the molecules pack in the crystal, including any hydrogen bonding or π-π stacking interactions, which govern the solid-state properties of the material.
For related, more complex nitro-containing heterocyclic compounds, X-ray diffraction has been used to confirm their structures. researchgate.netresearchgate.net Such an analysis for this compound would provide the ultimate proof of its molecular architecture.
Conformational Analysis and Stereochemical Assignments
The conformational landscape of this compound derivatives is primarily defined by the puckering of the dihydropyran ring. This heterocyclic ring is not planar and typically adopts a half-chair or a sofa conformation. The specific conformation and the stereochemical arrangement of any substituents are often determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
In substituted chromanes, the dihydropyran ring can exist in two rapidly interconverting half-chair conformations. The energetic preference for one conformer over the other is influenced by the steric and electronic nature of the substituents. For instance, in 2-substituted chromanes, there is a general tendency for the substituent to occupy an equatorial position to minimize steric hindrance. However, the presence of other substituents can alter this preference. mdpi.com
Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of chroman derivatives. These calculations can predict the relative stabilities of different conformers and provide theoretical values for NMR parameters, which can then be compared with experimental data to confirm stereochemical assignments. researchgate.net For example, the analysis of coupling constants in the 1H NMR spectrum can provide detailed information about the dihedral angles between adjacent protons, which is directly related to the ring's conformation. researchgate.net
The 7-nitro group, being a strong electron-withdrawing group, primarily influences the electronic environment of the aromatic ring. While it does not directly participate in the puckering of the dihydropyran ring, its electronic effects can be transmitted through the scaffold, potentially affecting the chemical shifts of nearby protons and carbons. researchgate.net Detailed 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to establish through-space proximities between protons, further aiding in the definitive assignment of stereochemistry and preferred conformation.
Table 1: Representative Conformational Data for Substituted Chroman Derivatives This table presents illustrative data based on studies of various substituted chromans to demonstrate the types of parameters used in conformational analysis. Specific values for this compound would require dedicated experimental study.
| Parameter | Typical Value/Observation | Method of Determination | Reference |
|---|---|---|---|
| Dihydropyran Ring Conformation | Half-Chair or Sofa | NMR Spectroscopy, X-ray Crystallography | mdpi.com |
| 3JH,H Coupling Constants (Hz) | Varies with dihedral angle (Karplus relationship) | 1H NMR Spectroscopy | researchgate.net |
| Substituent Orientation (e.g., at C2) | Predominantly equatorial for bulky groups | NMR Spectroscopy, Computational Modeling | mdpi.com |
| Energy Difference (Axial vs. Equatorial) | Typically 1-5 kcal/mol | Computational Modeling (DFT) | mdpi.com |
Analysis of Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)
In the solid state, the arrangement of this compound molecules within a crystal lattice is governed by a variety of non-covalent intermolecular interactions. X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in a crystal, providing precise information on bond lengths, angles, and the nature of intermolecular contacts. wikipedia.org
The presence of the nitro group is a key determinant of the intermolecular forces at play. The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. Consequently, weak C-H···O hydrogen bonds are expected to be a significant feature in the crystal packing of this compound derivatives. These interactions can involve aromatic C-H donors or, more commonly, the aliphatic C-H groups of the dihydropyran ring. researchgate.net
In some cases, the nitrogen atom of the nitro group can participate in so-called π-hole interactions, where it acts as an electrophilic region that can interact with lone pairs of electrons from neighboring molecules. nih.gov The interplay of these various interactions, including hydrogen bonding, π-π stacking, and dispersion forces, dictates the final crystal structure. rsc.org Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment.
Table 2: Potential Intermolecular Interactions in Crystalline this compound Derivatives This table outlines the types of interactions expected in the solid state based on studies of related nitro-aromatic compounds. Specific distances and geometries would be determined by X-ray crystallography of this compound.
| Interaction Type | Description | Expected Geometric Parameters | Reference |
|---|---|---|---|
| C-H···O Hydrogen Bonding | Interaction between a C-H donor and an oxygen atom of the nitro group. | H···O distance: ~2.2-2.8 Å C-H···O angle: >110° | researchgate.net |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Centroid-to-centroid distance: ~3.3-3.8 Å | mdpi.com |
| π-hole Interaction | Interaction of the positive electrostatic potential on the nitro nitrogen with a nucleophilic region. | Interaction energy: ~ -5 kcal/mol | nih.gov |
| Dispersion Forces | Ubiquitous attractive forces arising from temporary fluctuations in electron density. | Contribute significantly to overall lattice energy. | mdpi.com |
Computational Chemistry and Theoretical Modeling of 7 Nitrochroman
Quantum Mechanical (QM) Calculations for Electronic and Molecular Structure
Quantum mechanical methods are foundational in computational chemistry for their ability to elucidate the electronic structure, energy, and properties of molecules by solving the Schrödinger equation. youtube.com These calculations provide a detailed picture of how electrons are distributed within the 7-Nitrochroman molecule and how this distribution governs its physical and chemical properties.
Density Functional Theory (DFT) for Reactivity and Property Prediction
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. youtube.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies calculations while maintaining a high degree of accuracy. nih.gov This approach is particularly valuable for predicting the reactivity of organic molecules. nih.gov
For this compound, DFT calculations can be used to determine a variety of properties that are crucial for understanding its chemical behavior. These include the optimization of its molecular geometry, calculation of its vibrational frequencies, and prediction of its electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a key indicator of a molecule's reactivity; a smaller gap suggests higher reactivity. wikipedia.org Furthermore, DFT can be used to calculate conceptual DFT indices like electrophilicity and nucleophilicity, which help in predicting how this compound might interact with other reagents in chemical reactions. nih.gov
Table 1: Predicted Molecular Properties of this compound using DFT (Note: The following data is illustrative of the types of properties that can be calculated with DFT and is not based on actual published research for this specific molecule.)
| Property | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -2.1 eV | Relates to the ability to accept electrons. wikipedia.org |
| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 4.2 D | Influences solubility and intermolecular interactions. |
| Ionization Potential | 8.1 eV | Energy required to remove an electron. |
| Electron Affinity | 1.9 eV | Energy released when an electron is added. |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This technique is particularly useful for exploring the conformational space of flexible molecules like this compound.
The chroman ring system is not planar and can adopt different conformations. MD simulations can reveal the preferred conformations of this compound, the energy barriers between them, and how the molecule's shape might change in different environments, such as in various solvents. nih.gov Understanding the conformational landscape is crucial as the three-dimensional shape of a molecule can significantly influence its reactivity and interactions with other molecules. wikipedia.org
Prediction of Reaction Pathways, Activation Energies, and Transition States
A central goal of computational chemistry is to predict the course of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathways from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energies associated with them.
For this compound, computational methods can be used to model various potential transformations, such as reduction of the nitro group or electrophilic substitution on the aromatic ring. By calculating the activation energies for different possible reactions, chemists can predict which reactions are kinetically favored and under what conditions they might occur. This predictive power can save significant time and resources in the laboratory by focusing experimental efforts on the most promising synthetic routes. mdpi.com
Structure-Activity Relationship (SAR) Modeling within the Context of Chemical Transformations
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity. In the context of chemical transformations, SAR can be used to understand how modifications to the structure of this compound affect its reactivity or its ability to undergo specific reactions.
By creating a dataset of this compound derivatives and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a QSAR model can be built to predict the outcome of a particular chemical transformation. For example, a model could predict the rate of a reaction or the yield of a product based on the substituents on the chroman ring. Such models are powerful tools for guiding the design of new molecules with desired reactivity profiles. wikipedia.org The basic principle of SAR is that similar molecules are expected to have similar activities.
Applications of Chemoinformatics and Machine Learning in Nitrochroman Research
Chemoinformatics and machine learning are rapidly transforming the field of chemistry by enabling the analysis of large chemical datasets. These approaches can be applied to various aspects of this compound research.
For instance, machine learning models can be trained on large databases of known reactions to predict the likely products of a reaction involving this compound. mdpi.com These models can also be used to predict a wide range of properties for this compound and its derivatives, from physical properties like solubility to more complex endpoints like reactivity in a given chemical system. As the volume of chemical data continues to grow, chemoinformatics and machine learning will become increasingly indispensable for navigating chemical space and accelerating the discovery of new chemical transformations and molecules.
Applications of 7 Nitrochroman As a Synthetic Building Block and Scaffold
Precursor in the Construction of Complex Heterocyclic Ring Systems
The 7-nitrochroman framework serves as a foundational element for the synthesis of more complex, polysubstituted heterocyclic structures. While not always pre-formed, the scaffold is often generated in situ from precursors like 2-hydroxynitrostyrenes in reactions that lead to highly functionalized chroman derivatives. nih.govresearchgate.net These precursors undergo reactions such as oxa-Michael additions, which form the core chroman ring system bearing the nitro group. nih.govresearchgate.net This nitro group is not merely a passive substituent; its strong electron-withdrawing properties are crucial for activating the molecule toward subsequent bond-forming events.
The presence of the nitro group facilitates the construction of intricate systems, including spiro-fused heterocycles. For instance, organocatalytic cascade strategies have been developed to create complex spiro[chroman/tetrahydroquinoline-3,3'-oxindole] scaffolds starting from 2-hydroxynitrostyrenes. nih.gov Furthermore, the reaction of 3-nitro-2H-chromenes (derived from the chroman scaffold) with azomethine ylides leads to the formation of complex chromeno[3,4-c]pyrrolidine derivatives, demonstrating the utility of the nitro-activated framework in building fused polycyclic systems. mdpi.com
Role in the Design and Synthesis of Novel Molecular Architectures
The inherent reactivity of the this compound scaffold allows chemists to design and synthesize novel and complex molecular architectures that would be challenging to access through other means. The strategic placement of the nitro group facilitates transformations that build molecular complexity rapidly.
A prime example is the synthesis of spiro[chroman-3,3′-indolin]-2′-ones, which are considered drug-like molecules. rsc.org These architectures, containing three contiguous stereocenters, are assembled with high selectivity through reactions involving hydroxyenals and (E)-3-alkylideneindolin-2-ones. rsc.org Similarly, the construction of spiro[chroman/tetrahydroquinoline-3,3'-oxindole] scaffolds highlights the role of nitro-containing chroman precursors in accessing unique three-dimensional structures. nih.gov The ability to generate these sophisticated architectures is pivotal for exploring new regions of chemical space and developing molecules for various applications, including medicinal chemistry.
Utility in Cascade and Domino Reaction Sequences for Chemical Diversification
Cascade reactions, also known as domino or tandem reactions, are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. wikipedia.org This approach enhances synthetic efficiency and atom economy. nih.gov The this compound scaffold and its immediate precursors are exceptionally well-suited for use in such reaction sequences.
The synthesis of polysubstituted chromans is frequently achieved through an organocatalytic oxa-Michael-nitro-Michael domino reaction. nih.govrsc.org In this sequence, a 2-hydroxynitrostyrene reacts with a nitroolefin. The reaction is initiated by a Michael addition of the hydroxyl group to the nitroolefin, forming the chroman ring, followed by an intramolecular Michael addition facilitated by the newly introduced nitroalkane moiety. nih.govresearchgate.net This process efficiently generates highly substituted chromans with multiple stereocenters in a single step. nih.govrsc.org The nitro group is essential, serving both to activate the substrate for the initial attack and to participate as a functional handle in the subsequent cyclization step. researchgate.net These cascade processes enable significant chemical diversification from simple starting materials, providing rapid access to libraries of complex chroman derivatives. nih.govresearchgate.net
Synthesis of Chiral Chroman Derivatives with Defined Stereochemistry
The development of asymmetric methods to control the stereochemistry of products is a central goal of modern organic synthesis. The this compound scaffold has been instrumental in the development of catalytic asymmetric reactions to produce chiral chroman derivatives with high levels of stereocontrol.
Organocatalysis has emerged as a particularly effective strategy. Chiral bifunctional catalysts, such as those based on squaramide or thiourea (B124793), have been successfully employed in the domino reactions of 2-hydroxynitrostyrenes with nitroolefins to yield polysubstituted chiral chromans. nih.govresearchgate.net These reactions can produce products with excellent diastereoselectivities (up to >20:1 dr) and enantioselectivities (up to 99% ee). nih.govrsc.org The ability to control the formation of multiple contiguous stereogenic centers, including all-carbon quaternary stereocenters, is a significant achievement. nih.gov This methodology provides a reliable pathway to optically active chromans, which are important structural motifs in many biologically active compounds. researchgate.net
| Catalyst Type | Reactants | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Squaramide | 2-Hydroxynitrostyrenes + trans-β-nitroolefins | Polysubstituted Chiral Chromans | up to 82 | up to >20:1 | up to 99 |
| Squaramide-Cinchona | 2-Hydroxynitrostyrenes + Methyleneindolinones | Spiro[chroman-oxindole] | - | - | - |
| Thiourea | 2-Hydroxynitrostyrenes + Nitroolefins | Polysubstituted Chiral Chromans | Good | High | High |
Potential for Functionalization in Material Science and Related Fields (e.g., Optoelectronic Materials, Sensing Probes)
While the primary applications of this compound have been in synthetic organic chemistry, its structural and electronic properties suggest significant potential for functionalization in material science. The nitroaromatic moiety is a key functional group in various advanced materials, particularly for sensing applications. mdpi.comresearchgate.net
Nitroaromatic compounds are powerful electron acceptors, a property that makes them ideal for detecting electron-rich analytes through charge-transfer interactions. acs.org This principle is the basis for many chemiresistive and fluorescent sensors designed to detect explosives, pollutants, and other specific molecules. mdpi.comnih.govnih.gov The nitro group on the this compound scaffold could be leveraged for similar purposes. By incorporating the this compound unit into larger polymeric or molecular frameworks, it may be possible to develop novel sensors. The interaction of an analyte with the electron-deficient nitroaromatic part of the chroman could induce a measurable change in electrical resistance or fluorescence, forming the basis of a sensing mechanism. mdpi.comacs.org
Furthermore, the nitro group can often lead to changes in chemical and physical properties, which could be exploited in the development of optoelectronic materials. nih.gov The modification of the chroman scaffold through the versatile chemistry of the nitro group could allow for the fine-tuning of electronic and optical properties, opening avenues for its use in areas like non-linear optics or as a component in organic electronic devices.
Molecular and Cellular Level Mechanistic Studies of Nitrochroman Interactions Strictly Excluding Clinical Efficacy, Dosage, Toxicity, or Adverse Effects
Investigation of Molecular Interactions with Biological Macromolecules and Targets (e.g., Proteins, Enzymes)
The interaction of small molecules like 7-Nitrochroman with biological macromolecules is governed by a variety of non-covalent and covalent forces. The chroman ring system, a common scaffold in biologically active compounds, can engage in hydrophobic and van der Waals interactions with the nonpolar regions of proteins and enzymes. nih.gov The presence of the nitro group (-NO2), a strong electron-withdrawing group, can significantly influence the electronic distribution of the chroman ring, potentially leading to specific dipole-dipole or electrostatic interactions with polar residues in a binding pocket. nih.gov
Table 1: Potential Molecular Interactions of this compound with Biological Macromolecules
| Type of Interaction | Potential Interacting Group on this compound | Potential Interacting Group on Macromolecule |
| Hydrophobic Interactions | Chroman ring | Nonpolar amino acid residues (e.g., valine, leucine, isoleucine) |
| Hydrogen Bonding | Oxygen of chroman ring, Oxygen of nitro group | Hydrogen bond donors (e.g., serine, threonine, backbone NH) |
| Electrostatic Interactions | Nitro group (dipole) | Polar or charged amino acid residues |
| van der Waals Forces | Entire molecule | Complementary surfaces of the binding site |
Elucidation of Cellular Pathway Modulation Mechanisms
The modulation of cellular pathways by a small molecule is a downstream consequence of its initial interactions with molecular targets. Depending on the proteins or enzymes that this compound interacts with, a variety of signaling cascades could be affected. For instance, if this compound were to bind to a kinase, it could potentially inhibit or activate a phosphorylation cascade, thereby influencing pathways that control cell proliferation, differentiation, or apoptosis. youtube.com Similarly, interaction with nuclear receptors could alter gene expression patterns. The specific pathways modulated would be entirely dependent on the cellular targets of this compound.
Nitroaromatic compounds, the class to which this compound belongs, are known to be capable of undergoing redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). At the molecular level, this can occur through the enzymatic reduction of the nitro group by cellular reductases, such as NADPH-cytochrome P450 reductase. This one-electron reduction can form a nitro anion radical. researchgate.net
Under aerobic conditions, this radical can rapidly transfer the electron to molecular oxygen (O2), regenerating the parent nitro compound and producing a superoxide (B77818) anion radical (O2•−). researchgate.net This process can repeat, creating a futile cycle that continuously generates superoxide. Superoxide can then be dismutated, either spontaneously or by superoxide dismutase (SOD), to form hydrogen peroxide (H2O2). researchgate.netnih.gov In the presence of transition metals like iron (Fe2+), hydrogen peroxide can be further converted to the highly reactive hydroxyl radical (•OH) via the Fenton reaction. nih.gov The primary sources of electrons for this redox cycling are often cellular reducing equivalents like NADPH and NADH. nih.govnih.gov
Table 2: Potential Steps in this compound-Mediated ROS Generation
| Step | Reactants | Products | Enzyme/Condition |
| 1. Reduction | This compound, e- (from NADPH/NADH) | This compound radical anion | Cellular reductases |
| 2. Redox Cycling | This compound radical anion, O2 | This compound, O2•− (Superoxide) | Aerobic conditions |
| 3. Dismutation | 2O2•−, 2H+ | H2O2 (Hydrogen peroxide), O2 | Superoxide Dismutase (SOD) |
| 4. Fenton Reaction | H2O2, Fe2+ | •OH (Hydroxyl radical), OH-, Fe3+ | Presence of transition metals |
Should this compound act as an enzyme inhibitor, its mechanism would depend on how it interacts with the enzyme and its substrate.
Competitive Inhibition: If this compound structurally resembles the natural substrate of an enzyme, it might compete for binding at the active site. In this scenario, the inhibitor binds reversibly to the active site, preventing the substrate from binding. The inhibition can be overcome by increasing the substrate concentration. libretexts.orgwikipedia.org
Non-competitive Inhibition: Alternatively, this compound could bind to an allosteric site (a site other than the active site) on the enzyme. This binding could induce a conformational change in the enzyme that alters the shape of the active site, reducing its efficiency or preventing the catalytic reaction from occurring, regardless of whether the substrate is bound. In classic non-competitive inhibition, the inhibitor has an equal affinity for the free enzyme and the enzyme-substrate complex. libretexts.orgnih.gov
Uncompetitive Inhibition: In this case, the inhibitor would only bind to the enzyme-substrate (ES) complex, not to the free enzyme. This type of inhibition is more effective at high substrate concentrations. libretexts.org
Irreversible Inhibition: It is also possible for a compound to bind covalently to the enzyme, leading to irreversible inhibition. This permanently inactivates the enzyme. libretexts.org
The specific type of inhibition would be determined by kinetic studies, measuring the enzyme's reaction rate at different substrate and inhibitor concentrations.
Table 3: Theoretical Enzyme Inhibition Mechanisms for this compound
| Inhibition Type | Binding Site | Effect on Vmax | Effect on Km |
| Competitive | Active site | No change | Increased |
| Non-competitive | Allosteric site | Decreased | No change |
| Uncompetitive | Enzyme-substrate complex | Decreased | Decreased |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Nitrochroman, and how do reaction conditions influence yield and purity?
- Methodological Answer :
- Step 1 : Review peer-reviewed protocols (e.g., nitration of chroman derivatives or cyclization of nitro-substituted precursors) .
- Step 2 : Optimize parameters (temperature, catalyst loading, solvent polarity) using design-of-experiments (DoE) frameworks to identify critical factors .
- Step 3 : Characterize products via HPLC (purity >98%) and NMR (structural confirmation). Compare yields across methods (see Table 1 ) .
Table 1 : Synthesis Optimization for this compound
| Method | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitration of Chroman | 80 | H2SO4 | 62 | 95 |
| Cyclization | 120 | FeCl3 | 78 | 98 |
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- Step 1 : Perform H/C NMR to confirm nitro-group positioning and chroman backbone integrity .
- Step 2 : Use FT-IR to verify characteristic NO2 stretching vibrations (1520–1350 cm) .
- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Step 1 : Conduct a systematic literature review to identify discrepancies (e.g., IC50 variations in enzyme inhibition assays) .
- Step 2 : Apply principal contradiction analysis to isolate variables (e.g., assay conditions, cell lines, solvent systems) .
- Step 3 : Replicate experiments under standardized protocols (e.g., fixed DMSO concentration ≤0.1%) and statistically compare results via ANOVA .
Q. How can computational modeling enhance the understanding of this compound’s reactivity and stability?
- Methodological Answer :
- Step 1 : Use density functional theory (DFT) to calculate nitro-group electronic effects on chroman’s aromatic ring .
- Step 2 : Simulate degradation pathways under varying pH/temperature conditions using molecular dynamics (MD) .
- Step 3 : Validate predictions with accelerated stability testing (ICH Q1A guidelines) and HPLC-MS degradation profiling .
Q. What experimental designs are optimal for studying this compound’s pharmacokinetic properties in vivo?
- Methodological Answer :
- Step 1 : Employ a crossover study design in rodent models to assess bioavailability and half-life .
- Step 2 : Use LC-MS/MS for plasma concentration monitoring, ensuring calibration curves meet FDA validation criteria (R >0.99) .
- Step 3 : Apply non-compartmental analysis (NCA) using Phoenix WinNonlin to derive AUC and C .
Methodological Considerations
- Data Integrity : Ensure reproducibility by documenting reagent sources (e.g., Sigma-Aldrich lot numbers) and instrument calibration logs .
- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and animal testing approvals .
- Statistical Rigor : Use R or Python for multivariate analysis of spectral/biological datasets to mitigate Type I/II errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
